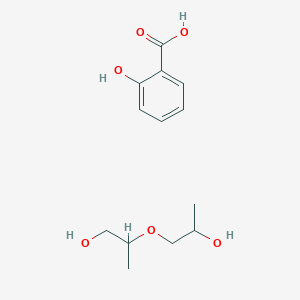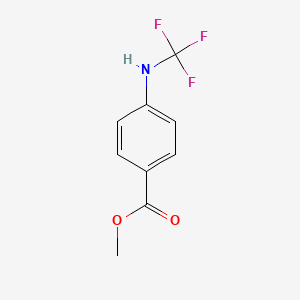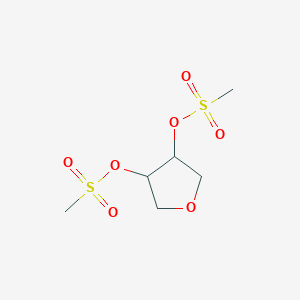
Oxolane-3,4-diyl dimethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxolane-3,4-diyl dimethanesulfonate is a chemical compound that belongs to the class of organic compounds known as oxolanes. These compounds are characterized by a five-membered ring containing one oxygen atom and four carbon atoms. This compound is particularly notable for its applications in various fields of scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxolane-3,4-diyl dimethanesulfonate can be synthesized through the reaction of oxolane-3,4-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Oxolane-3,4-diyl dimethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields oxolane-3,4-diyl azide, while oxidation with potassium permanganate produces oxolane-3,4-diyl sulfonate .
Applications De Recherche Scientifique
Oxolane-3,4-diyl dimethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for diols.
Biology: The compound is employed in the modification of biomolecules and in the study of enzyme mechanisms.
Mécanisme D'action
The mechanism of action of oxolane-3,4-diyl dimethanesulfonate involves its ability to act as an electrophile in chemical reactions. The methanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The compound can also undergo oxidation and reduction, leading to the formation of various derivatives with different chemical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxanes: These compounds have a six-membered ring with two oxygen atoms and are used as protecting groups for carbonyl compounds.
1,3-Dioxolanes: Similar to oxolane-3,4-diyl dimethanesulfonate, these compounds have a five-membered ring with two oxygen atoms and are used in organic synthesis.
Uniqueness
This compound is unique due to its specific structure and reactivity. The presence of the methanesulfonate group makes it a versatile reagent in organic synthesis, allowing for a wide range of chemical transformations. Its applications in various fields of research and industry further highlight its importance .
Propriétés
Numéro CAS |
59676-22-1 |
|---|---|
Formule moléculaire |
C6H12O7S2 |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
(4-methylsulfonyloxyoxolan-3-yl) methanesulfonate |
InChI |
InChI=1S/C6H12O7S2/c1-14(7,8)12-5-3-11-4-6(5)13-15(2,9)10/h5-6H,3-4H2,1-2H3 |
Clé InChI |
BXOTVHIXLFYZMN-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OC1COCC1OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



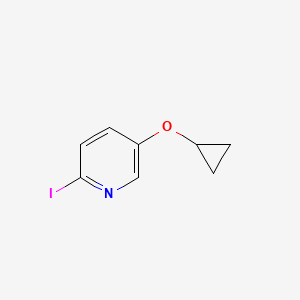
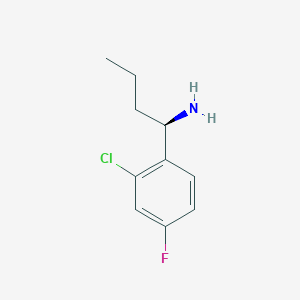
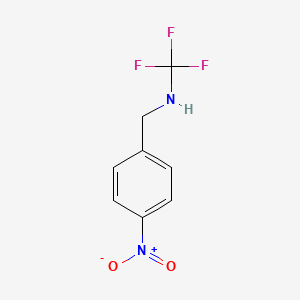
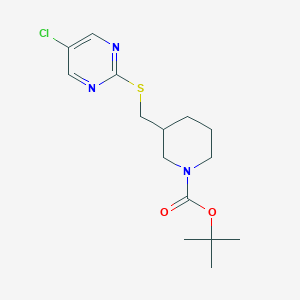
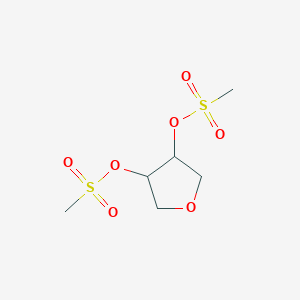
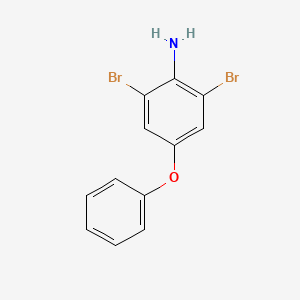
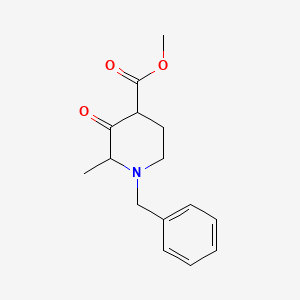
![2-[3-(Benzyloxy)-2,4-dimethoxyphenyl]ethan-1-amine](/img/structure/B13970384.png)
![tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13970390.png)

